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Compound of Interest

Compound Name: Timelotem

Cat. No.: B15617451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timelotem is a 1,2-fused 1,4-benzodiazepine derivative with potential applications in

neuroscience research. This document provides a summary of its known molecular structure

and general properties based on available chemical database information. However, a

comprehensive in-depth technical guide with detailed experimental data and protocols is not

feasible at this time due to the limited availability of published primary research on this specific

compound.

Molecular Structure and Physicochemical
Properties
The fundamental characteristics of Timelotem are summarized below. This information is

compiled from publicly accessible chemical databases.
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Property Value

Molecular Formula C₁₇H₁₈FN₃S

Molecular Weight 315.4 g/mol

IUPAC Name

10-fluoro-3-methyl-7-thiophen-2-yl-2,4,4a,5-

tetrahydro-1H-pyrazino[1,2-a][1]

[2]benzodiazepine

CAS Number 96306-34-2

Canonical SMILES
CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)F)C4

=CC=CS4

Pharmacological Profile
Timelotem is categorized as a compound with potential antipsychotic, sedative, anxiolytic, and

anticonvulsant effects. Its mechanism of action is thought to be related to the enhancement of

the neurotransmitter γ-aminobutyric acid (GABA), which is the primary inhibitory

neurotransmitter in the central nervous system. This mode of action is characteristic of the

benzodiazepine class of drugs.

Limitations in Available Data

A thorough search of scientific literature and databases did not yield specific quantitative data

for Timelotem, including:

Binding Affinities: No published Ki or Kd values for specific receptor subtypes (e.g., GABA-A

receptor subunits, dopamine receptors, serotonin receptors) were found.

Potency Data: IC₅₀ or EC₅₀ values from in vitro or in vivo assays are not publicly available.

Pharmacokinetic Data: Information regarding the absorption, distribution, metabolism, and

excretion (ADME) of Timelotem in any biological system is not documented in the available

literature.

Detailed Experimental Protocols: Without primary research articles, specific experimental

methodologies used to characterize Timelotem cannot be provided.
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Hypothesized Signaling Pathway and Mechanism of
Action
Given that Timelotem is a benzodiazepine derivative with suggested antipsychotic properties,

a logical workflow for its initial characterization would involve assessing its interaction with both

the GABAergic and dopaminergic systems.
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The diagram above illustrates a hypothetical workflow for investigating the molecular properties

of Timelotem, starting from initial screening to predicted therapeutic outcomes based on its

chemical class.

Conclusion

While the basic molecular identity of Timelotem is established, there is a notable absence of

detailed, publicly available experimental data. The information presented here is a

consolidation of existing database entries. For drug development professionals and

researchers, Timelotem represents a compound for which primary characterization studies

would be necessary to elucidate its specific pharmacological profile. Without such studies, a

comprehensive technical guide that meets the standards of in-depth scientific and technical

documentation cannot be constructed. Further research is required to determine its binding

affinities, functional potencies, and pharmacokinetic properties to fully understand its potential

as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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